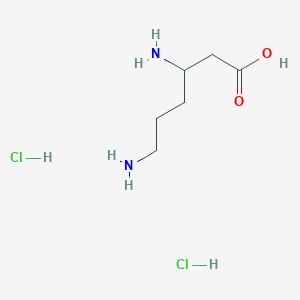

3,6-Diaminohexanoic acid dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diaminohexanoic acid dihydrochloride typically involves the reaction of 3,6-diaminohexanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves dissolving 3,6-diaminohexanoic acid in water, followed by the gradual addition of hydrochloric acid until the desired pH is achieved. The resulting solution is then evaporated to obtain the dihydrochloride salt in solid form .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as crystallization and purification to ensure high purity and yield. The compound is typically produced in large quantities and subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

3,6-Diaminohexanoic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The amino groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound include oxo derivatives, amine derivatives, and substituted amino acids. These products have various applications in scientific research and industry .

Applications De Recherche Scientifique

3,6-Diaminohexanoic acid dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of protein structure and function, as it is a derivative of lysine, an essential amino acid.

Industry: The compound is used in the production of various chemicals and materials.

Mécanisme D'action

The mechanism of action of 3,6-diaminohexanoic acid dihydrochloride involves its interaction with various molecular targets and pathways. As a derivative of lysine, it can be incorporated into proteins and peptides, affecting their structure and function. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 3,6-diaminohexanoic acid dihydrochloride include:

Lysine monohydrochloride: A similar derivative of lysine with one hydrochloride group.

Lysine acetate: A derivative of lysine with an acetate group.

DL-Lysine: A racemic mixture of D- and L-lysine.

Uniqueness

This compound is unique due to its specific dihydrochloride form, which provides distinct chemical and physical properties compared to other lysine derivatives. This uniqueness makes it valuable in various scientific and industrial applications .

Activité Biologique

3,6-Diaminohexanoic acid dihydrochloride (DAH) is a derivative of lysine, an essential amino acid known for its significant role in various biological processes. This compound has garnered attention for its potential applications in biochemistry and pharmacology due to its structural properties and biological activity. This article explores the biological activity of DAH, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C₆H₁₄N₂O₂·2HCl

- Molecular Weight : 182.65 g/mol

The compound features two amino groups (-NH₂) located at the 3rd and 6th positions of a hexanoic acid chain, which contributes to its biological reactivity and interaction with proteins.

DAH acts primarily through its incorporation into proteins and peptides, similar to lysine. Its biological activity can be attributed to several mechanisms:

- Protein Structure Modulation : DAH can influence protein folding and stability due to its ability to form hydrogen bonds and ionic interactions through its amino groups.

- Enzyme Interaction : The compound can interact with various enzymes, potentially modulating their activity. This interaction is crucial for biochemical pathways involving protein synthesis and metabolism .

- Crosslinking : DAH is involved in the crosslinking of collagen polypeptides, enhancing the structural integrity of connective tissues .

Biological Applications

DAH has been utilized in various scientific research applications:

- Protein Studies : DAH is employed in studies investigating protein structure and function due to its similarity to lysine. It serves as a useful tool for understanding post-translational modifications such as acetylation and methylation .

- Antioxidant Research : Recent studies have explored the synthesis of DAH derivatives with potential antioxidant properties, indicating its versatility in developing therapeutic agents .

- Pharmaceutical Development : The compound's ability to form complexes with metal ions has been investigated for potential applications in drug delivery systems and as a chelating agent in pharmacology .

Case Studies

- Protein Folding Studies : A study demonstrated that the incorporation of DAH into proteins led to significant changes in their thermal stability and folding kinetics, highlighting its potential as a stabilizing agent in protein formulations.

- Antioxidant Activity : Research focused on synthesizing Schiff bases from DAH showed promising results regarding their antioxidant capabilities, suggesting potential applications in preventing oxidative stress-related diseases .

- Metal Ion Complexation : Investigations into cadmium(II) complexes with amino acids revealed that DAH forms stable complexes, which could be utilized in detoxifying heavy metals or enhancing drug efficacy through targeted delivery systems .

Comparative Analysis of Biological Activity

| Property/Activity | This compound | L-Lysine |

|---|---|---|

| Protein Incorporation | Yes | Yes |

| Antioxidant Potential | Moderate | Low |

| Enzyme Modulation | Yes | Yes |

| Structural Role | High (crosslinking) | High (collagen) |

| Metal Ion Chelation | Yes | Limited |

Propriétés

IUPAC Name |

3,6-diaminohexanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-3-1-2-5(8)4-6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIYVUIIEUEADI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CC(=O)O)N)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.